2-Bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one
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Overview
Description
2-Bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H7Br2FO. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one typically involves the bromination of 1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one. This reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually conducted at room temperature to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes bromination, fluorination, and methylation steps, followed by purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media[][4].
Major Products Formed
Substitution: Formation of substituted derivatives such as amines or thiols.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2-Bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting biochemical pathways and cellular processes. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone
- 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one
- 1-Bromo-4-fluoro-2-methylbenzene
Uniqueness
2-Bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethan-1-one is unique due to the specific arrangement of bromine, fluorine, and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C9H7Br2FO |
---|---|
Molecular Weight |
309.96 g/mol |
IUPAC Name |
2-bromo-1-(3-bromo-5-fluoro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7Br2FO/c1-5-7(11)2-6(3-8(5)12)9(13)4-10/h2-3H,4H2,1H3 |
InChI Key |
PRHKWIPHRSIXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)CBr)F |
Origin of Product |
United States |
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